1H-Imidazole-1-carbonyl chloride
Overview
Description
1H-Imidazole-1-carbonyl chloride is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole synthesis involves various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-1-carbonyl chloride is C4H3ClN2O . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Scientific Research Applications
Corrosion Inhibition
1H-Imidazole derivatives, such as those studied by Gomaa et al. (2019), have shown potential as corrosion inhibitors for carbon steel in oil wells. These compounds demonstrated high inhibition efficiency, highlighting their relevance in industrial applications involving metal preservation (Gomaa et al., 2019).
Synthesis and Functionalization
The work of Ohta et al. (1984) describes the use of 1H-Imidazole derivatives in the synthesis of carbonyl compounds, emphasizing their role in organic synthesis and functional group transformation (Ohta et al., 1984). Similarly, Joo et al. (2010) highlighted the significance of imidazoles in synthesizing complex arylated imidazoles, showcasing their versatility in creating molecular functional materials (Joo et al., 2010).
Ionic Liquid Preparation
Zhou et al. (2006) explored the preparation of 1-butyl-3-methylimidazolium chloride, an ambient-temperature ionic liquid precursor, which has implications in green chemistry and industrial processes (Zhou et al., 2006).
Colorimetric Probes
Ondigo et al. (2013) developed an imidazole derivative as a colorimetric probe for detecting Fe2+ in water, illustrating the application of these compounds in environmental monitoring and analysis (Ondigo et al., 2013).
Organic Synthesis
The study by Chen et al. (2020) on palladium-catalyzed carbonylative cyclization reactions involving imidazole compounds underlines their utility in creating multifunctionalized molecules, beneficial in pharmaceuticals and material science (Chen et al., 2020).
Mechanism of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
properties
IUPAC Name |
imidazole-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVUITMHPFXQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502774 | |
Record name | 1H-Imidazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-1-carbonyl chloride | |
CAS RN |
74731-19-4 | |
Record name | 1H-Imidazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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